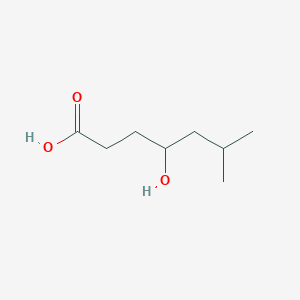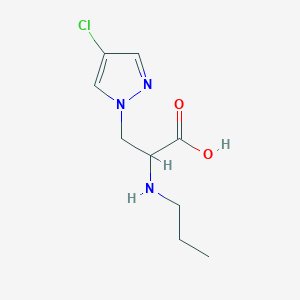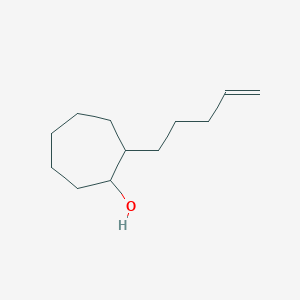
2-(Pent-4-en-1-yl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-4-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C12H22O It is a cycloheptanol derivative with a pentenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with pent-4-en-1-ylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-4-en-1-yl)cycloheptan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated cycloheptane derivatives.
Applications De Recherche Scientifique
2-(Pent-4-en-1-yl)cycloheptan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Pent-4-en-1-yl)cycloheptan-1-ol is not well-understood. it is believed to interact with various molecular targets through its hydroxyl and pentenyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanol: A simpler analog without the pentenyl substituent.
2-(Pent-4-en-1-yl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
2-(Pent-4-en-1-yl)cyclopentanol: A similar compound with a cyclopentane ring.
Uniqueness
2-(Pent-4-en-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure and the presence of a pentenyl substituent. This combination of features may confer unique chemical and biological properties that are not observed in its simpler analogs .
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2-pent-4-enylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h2,11-13H,1,3-10H2 |
Clé InChI |
GCGAKAUVTOGIBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


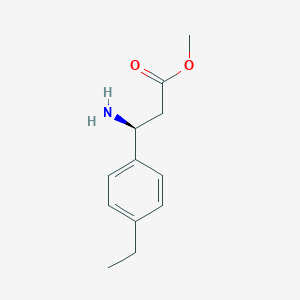
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
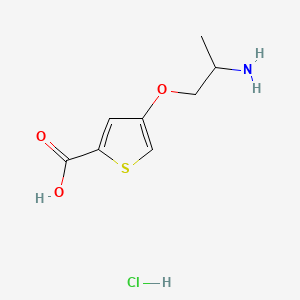
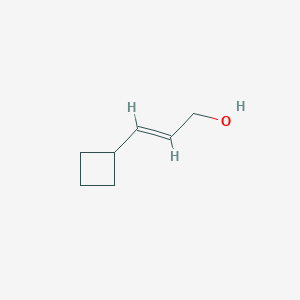
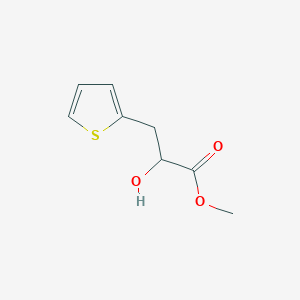
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
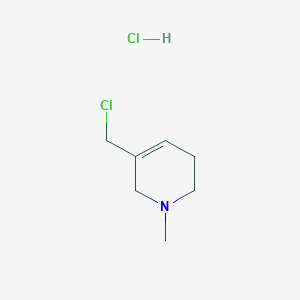
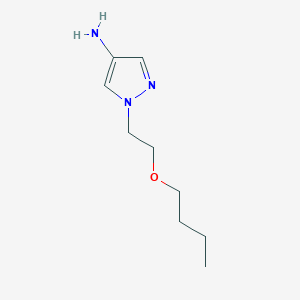
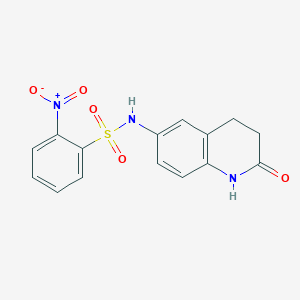
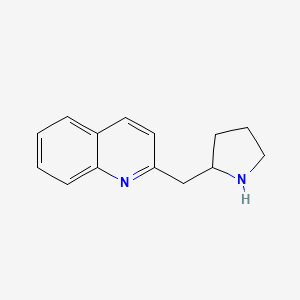
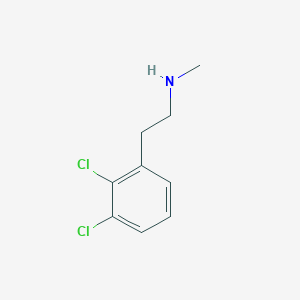
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
